molecular formula C17H21NO4 B8297343 1-[2-(Tetrahydro-pyran-2-yloxy)-ethyl]-1H-indole-4-carboxylic acid methyl ester

1-[2-(Tetrahydro-pyran-2-yloxy)-ethyl]-1H-indole-4-carboxylic acid methyl ester

Cat. No. B8297343
M. Wt: 303.35 g/mol
InChI Key: DYACETCFVAOKHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08039472B2

Procedure details

NaH (60% dispersion in mineral oil, 86 mg, 2.14 mmol) is added to a solution of methyl indole-4-carboxylate (250 mg, 1.427 mmol) in DMF (20 ml) and the resulting suspension is stirred at room temperature for 30 minutes. After this time (2-(2-bromoethoxy)tetrahydro-2H-pyran (388 mg, 1.86 mmol) is added and the reaction is stirred at room temperature for 22 hours. Dilution with EtOAc (50 ml), washing with water (25 ml×3), saturated NaHCO3 (25 ml×2) and brine (25 ml), drying over MgSO4, concentration in vacuo and purification by chromatography (SiO2, DCM/MeOH) affords 1-[2-(Tetrahydro-pyran-2-yloxy)-ethyl]-1H-indole-4-carboxylic acid methyl ester; [M+H]+ 304
Name
Quantity
86 mg
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[H-].[Na+].[NH:3]1[C:11]2[CH:10]=[CH:9][CH:8]=[C:7]([C:12]([O:14][CH3:15])=[O:13])[C:6]=2[CH:5]=[CH:4]1.Br[CH2:17][CH2:18][O:19][CH:20]1[CH2:25][CH2:24][CH2:23][CH2:22][O:21]1>CN(C=O)C>[CH3:15][O:14][C:12]([C:7]1[C:6]2[CH:5]=[CH:4][N:3]([CH2:17][CH2:18][O:19][CH:20]3[CH2:25][CH2:24][CH2:23][CH2:22][O:21]3)[C:11]=2[CH:10]=[CH:9][CH:8]=1)=[O:13] |f:0.1|

Inputs

Step One
Name
Quantity
86 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
250 mg
Type
reactant
Smiles
N1C=CC=2C(=CC=CC12)C(=O)OC
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
388 mg
Type
reactant
Smiles
BrCCOC1OCCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting suspension is stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction is stirred at room temperature for 22 hours
Duration
22 h
WASH
Type
WASH
Details
Dilution with EtOAc (50 ml), washing with water (25 ml×3), saturated NaHCO3 (25 ml×2) and brine (25 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over MgSO4, concentration in vacuo and purification by chromatography (SiO2, DCM/MeOH)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC(=O)C=1C=2C=CN(C2C=CC1)CCOC1OCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.